4-[2-(2-Pyridyl)ethyl]morpholine

Physicochemical characterization Formulation science Analytical chemistry

4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) is a small heterocyclic fragment molecule featuring a morpholine ring linked via an ethyl spacer to a 2-pyridyl group. It serves as a versatile scaffold in fragment-based drug discovery (FBDD) and organic synthesis, providing a structural basis for molecular linking, expansion, and modification.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 59566-50-6
Cat. No. B1615081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Pyridyl)ethyl]morpholine
CAS59566-50-6
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=CC=N2
InChIInChI=1S/C11H16N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h1-3,5H,4,6-10H2
InChIKeyGRKACIXCRNRVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) – Key Fragment and Research Tool for Drug Discovery


4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) is a small heterocyclic fragment molecule featuring a morpholine ring linked via an ethyl spacer to a 2-pyridyl group . It serves as a versatile scaffold in fragment-based drug discovery (FBDD) and organic synthesis, providing a structural basis for molecular linking, expansion, and modification . With a molecular formula of C₁₁H₁₆N₂O and molecular weight of 192.26 g/mol, this compound exhibits physicochemical properties conducive to lead optimization [1].

Critical Differentiation: Why Generic Pyridylmorpholine Analogs Cannot Substitute for 4-[2-(2-Pyridyl)ethyl]morpholine


Substituting 4-[2-(2-Pyridyl)ethyl]morpholine with closely related analogs—such as the 3-pyridyl or 4-pyridyl regioisomers—introduces significant and quantifiable changes in physicochemical properties, including physical state, lipophilicity, and biological target engagement [1]. These structural variations directly impact experimental reproducibility, assay compatibility, and downstream synthetic utility. The evidence below demonstrates that the 2-pyridyl substitution pattern confers a unique combination of liquid handling convenience, balanced logP for CNS-appropriate properties, and robust commercial availability that cannot be assumed for other isomers.

4-[2-(2-Pyridyl)ethyl]morpholine – Quantified Differentiation Evidence vs. Analogs and Standards


Physical State Divergence: Liquid vs. Solid Handling Profiles Between 2-Pyridyl and 4-Pyridyl Isomers

4-[2-(2-Pyridyl)ethyl]morpholine exists as a liquid at ambient temperature with a reported boiling point of 106°C [1]. In contrast, the 4-pyridyl regioisomer (CAS 28487-18-5) is a crystalline solid with a melting point of 48–49°C and a higher boiling point of 128–130°C at reduced pressure (0.7 Torr) . This physical state difference arises from altered intermolecular packing and directly impacts experimental workflows: liquid handling simplifies precise volumetric dispensing, while solid analogs require weighing and dissolution steps that can introduce variability.

Physicochemical characterization Formulation science Analytical chemistry

Lipophilicity Profile: 4-[2-(2-Pyridyl)ethyl]morpholine logP Positions It Optimally Within Fragment Library Space

The compound exhibits experimentally determined logP values ranging from 0.488 to 0.956 [1]. This moderate lipophilicity falls within the established optimal range for fragment libraries, where the median logP of validated fragment hits is approximately 2.47, and commercial fragment collections typically enforce an upper bound of cLogP ≤3.0 [2]. By comparison, the 4-pyridyl isomer is predicted to have a higher logP (reported values ~1.82–2.02 for related analogs), which may reduce aqueous solubility and compromise fragment screening outcomes [3].

Fragment-based drug discovery Lipophilicity Rule of Three

Topological Polar Surface Area (TPSA) of 25.36 Ų Supports Predicted CNS Permeability

4-[2-(2-Pyridyl)ethyl]morpholine possesses a TPSA of 25.36 Ų and zero hydrogen bond donors . This low polar surface area falls well below the established threshold of <70 Ų for favorable passive blood-brain barrier (BBB) penetration and is also below the more stringent <90 Ų threshold for CNS drug-likeness [1]. In contrast, many pyridylmorpholine derivatives bearing additional polar substituents exhibit TPSA values exceeding 60–100 Ų, which significantly reduces CNS exposure [2].

CNS drug design Blood-brain barrier permeability Molecular descriptors

Multi-Spectral Analytical Reference Data Availability Accelerates Identity Confirmation

4-[2-(2-Pyridyl)ethyl]morpholine is comprehensively characterized by 3 NMR spectra, 2 FTIR spectra, 2 UV-Vis spectra, and 1 MS (GC) spectrum, all accessible via the SpectraBase reference database [1]. This level of multi-spectral documentation is uncommon for many regioisomeric pyridylmorpholines, which often lack publicly available reference spectra. For example, spectral data for the 3-pyridyl and 4-pyridyl isomers are sparse or absent from major spectral repositories, necessitating costly and time-consuming in-house characterization [2].

Analytical chemistry Quality control Spectral characterization

Fragment Rule of Three Compliance: MW=192.26, LogP=0.49–0.96, Rotatable Bonds=3

The compound strictly adheres to the widely accepted 'Rule of Three' (Ro3) guidelines for fragment library design: molecular weight ≤300 Da (actual 192.26), cLogP ≤3 (actual 0.49–0.96), hydrogen bond donors ≤3 (actual 0), hydrogen bond acceptors ≤3 (actual 3), and rotatable bonds ≤3 (actual 3) [1]. In contrast, many pyridylmorpholine derivatives—including those in patent CN113754580A—incorporate additional substituents that increase MW above 300 Da and elevate logP above 3, disqualifying them as true fragments and shifting their utility toward later-stage lead optimization rather than early fragment screening [2].

Fragment-based drug discovery Lead optimization Rule of Three

Commercial Availability at 98% Purity from Multiple Vendors with Validated Supply Chains

4-[2-(2-Pyridyl)ethyl]morpholine is offered at a guaranteed purity of 98% from established vendors including TargetMol, ChemScene, Leyan, and MolCore . Pricing data show 2 mg available at $35 and 10 mg at $65 (TargetMol), with larger quantities available upon inquiry . In comparison, the 4-pyridyl isomer (CAS 28487-18-5) is less widely stocked and frequently requires custom synthesis or sourcing from less established suppliers, increasing lead times and purity uncertainty . The 3-pyridyl isomer is even more challenging to procure, with limited commercial availability .

Procurement Quality assurance Supply chain reliability

4-[2-(2-Pyridyl)ethyl]morpholine – Priority Use Cases Driven by Quantified Differentiation


Fragment-Based Screening for CNS-Targeted Kinase or GPCR Inhibitors

Leverage the compound's low TPSA (25.36 Ų) and moderate logP (0.49–0.96) as a starting point for CNS-penetrant fragment libraries. Its compliance with Rule of Three and favorable BBB permeability predictions make it an ideal core for growing into selective CNS-active leads targeting kinases, GPCRs, or ion channels [1]. Researchers can confidently use this fragment in biophysical screening (SPR, NMR) with minimized false positives from aggregation.

Automated High-Throughput Screening Workflows Requiring Liquid Handling Precision

The liquid physical state (bp 106°C) of 4-[2-(2-Pyridyl)ethyl]morpholine eliminates the need for solid weighing, enabling direct volumetric dispensing in automated liquid handlers [2]. This reduces variability in assay preparation, particularly for dose-response curves and fragment cocktail screening where accurate, low-volume transfers are critical.

Analytical Method Development and Impurity Profiling in Regulated Environments

Utilize the comprehensive spectral reference data (3 NMR, 2 FTIR, 2 UV-Vis, 1 MS) available on SpectraBase for rapid method validation and identity confirmation [3]. This accelerates regulatory documentation for pharmaceutical R&D and CMC activities, especially when establishing analytical specifications for starting materials or intermediates in GMP synthesis.

Dual Pharmacophore Design via Morpholine and Pyridine Linker Expansion

The ethyl linker between the morpholine and 2-pyridyl moieties provides a well-defined vector for fragment growing or linking . This scaffold can be elaborated to generate libraries of pyridylmorpholine derivatives with systematically varied physicochemical properties, as demonstrated in patent literature for schizophrenia and neurological disorders [4]. The 2-pyridyl substitution pattern may confer distinct binding interactions compared to 3- or 4-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(2-Pyridyl)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.